Boc-D-asp-NH2
Overview
Description
Boc-D-aspartic acid α-amide, commonly referred to as Boc-D-asp-NH2, is a derivative of aspartic acid. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and an amide group at the carboxyl terminus. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.
Mechanism of Action
Target of Action
Boc-D-asp-NH2 is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of proteins. The primary targets of this compound are therefore likely to be the proteins or enzymes that interact with aspartic acid during protein synthesis .
Mode of Action
The Boc (tert-butyl carbamate) group in this compound is a protective group used in peptide synthesis . It protects the amino function during the synthesis process. The Boc group can be cleaved by mild acidolysis, leaving the aspartic acid residue intact . This allows for the selective synthesis of complex proteins without unwanted side reactions .
Biochemical Pathways
As a derivative of aspartic acid, this compound is involved in the same biochemical pathways as aspartic acid. These include the citric acid cycle and the urea cycle, both of which are essential for energy production and nitrogen metabolism, respectively .
Result of Action
The result of this compound’s action would be the successful synthesis of a protein with the correct sequence of amino acids. By protecting the amino function of aspartic acid during synthesis, this compound ensures that the aspartic acid residue is incorporated at the correct position in the protein .
Action Environment
The action of this compound is influenced by the conditions of the reaction environment. For example, the presence of a mild acid is necessary for the cleavage of the Boc group . Additionally, the temperature, pH, and solvent used in the reaction can also affect the efficiency and selectivity of the reaction .
Biochemical Analysis
Biochemical Properties
Boc-D-asp-NH2 interacts with various enzymes, proteins, and other biomolecules. It is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Boc group is stable towards most nucleophiles and bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-aspartic acid α-amide typically involves the protection of the amino group of D-aspartic acid with a tert-butyloxycarbonyl group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions are generally mild, and the reaction is performed at room temperature. The resulting Boc-D-aspartic acid is then converted to its α-amide form by reacting with ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production of Boc-D-aspartic acid α-amide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-D-aspartic acid α-amide undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Amidation Reactions: The amide group can participate in further amidation reactions to form more complex peptides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carboxyl group
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Amidation: Ammonia, primary amines.
Substitution: Nucleophiles such as amines, alcohols
Major Products Formed
Deprotection: Free D-aspartic acid.
Amidation: Peptides with extended chains.
Substitution: Substituted aspartic acid derivatives
Scientific Research Applications
Boc-D-aspartic acid α-amide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: It is used in the production of biologically active peptides for various industrial applications
Comparison with Similar Compounds
Boc-D-aspartic acid α-amide can be compared with other Boc-protected amino acids such as Boc-L-aspartic acid α-amide, Boc-L-glutamic acid α-amide, and Boc-L-lysine α-amide. The uniqueness of Boc-D-aspartic acid α-amide lies in its specific stereochemistry (D-configuration) and its application in the synthesis of peptides with specific biological activities .
Similar Compounds
- Boc-L-aspartic acid α-amide
- Boc-L-glutamic acid α-amide
- Boc-L-lysine α-amide
Properties
IUPAC Name |
(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCARTLEXJLJBZ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426765 | |
Record name | Boc-D-aspartic acid alpha-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200282-47-9 | |
Record name | Boc-D-aspartic acid alpha-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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